6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide
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Description
6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide (TPTZ) is an organic compound that belongs to a class of heterocyclic molecules. It is closely related to 3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of TPTZ includes a thiophene ring, a pyridine ring, a trifluoromethyl group, and an azide group. The presence of these groups can significantly affect the compound’s chemical properties and reactivity.Physical and Chemical Properties Analysis
TPTZ has a molecular weight of 272.21. The related compound, 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid, has a predicted boiling point of 385.4±37.0 °C, a predicted density of 1.623±0.06 g/cm3, and a predicted pKa of 2.66±0.30 .Future Directions
Thiophene-based analogs, including TPTZ, have attracted interest due to their potential biological activity . They play a vital role in medicinal chemistry for developing advanced compounds with various biological effects. Therefore, future research may focus on exploring the biological activities of TPTZ and its derivatives, as well as developing new synthetic methods for these compounds .
Properties
IUPAC Name |
6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N4OS/c10-9(11,12)4-1-6-5(14-3-4)2-7(18-6)8(17)15-16-13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHFIBFLYVHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=C2)C(=O)N=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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